Heliotridane
Description
Structural Classification of Pyrrolizidine (B1209537) Alkaloids: Contextualizing Heliotridane
Pyrrolizidine alkaloids (PAs) are a large group of natural products characterized by a core pyrrolizidine nucleus, which consists of two fused five-membered rings sharing a nitrogen atom at the bridgehead. numberanalytics.com These alkaloids are predominantly found as esters, composed of a necine base (an amino alcohol) and one or more necic acids (aliphatic carboxylic acids). nih.gov The structural diversity of PAs, with over 660 known compounds, arises from variations in the necine base and the attached necic acids. numberanalytics.com
PAs can be classified based on the structure of the necine base into four main types: retronecine-type, heliotridine-type, otonecine-type, and platynecine-type. nih.govresearchgate.netphytolab.com this compound is the saturated parent structure of the heliotridine-type necine bases. nih.govmdpi.com The key distinction between these types lies in their stereochemistry and the presence or absence of a double bond in the pyrrolizidine nucleus. nih.govscielo.org.mx Specifically, retronecine (B1221780) and heliotridine (B129409) are enantiomers at the C7 position. mdpi.com
The esterification of the necine base with necic acids leads to further classification into monoesters, open-chain diesters, and macrocyclic diesters. phytolab.com Lycopsamine-type PAs, for instance, are open mono- or diesters that can contain either retronecine or heliotridine as their necine base and are commonly found in the Boraginaceae and Apocynaceae plant families. phytolab.comscielo.org.mx
Table 1: Structural Classification of Pyrrolizidine Alkaloids
| Classification Type | Description | Example Necine Base |
|---|---|---|
| Retronecine-type | Unsaturated necine base | Retronecine |
| Heliotridine-type | Unsaturated necine base, C7 enantiomer of retronecine | Heliotridine |
| Otonecine-type | Unsaturated necine base | Otonecine |
| Platynecine-type | Saturated necine base | Platynecine |
This table provides a simplified classification of pyrrolizidine alkaloids based on their necine base structure.
Historical Overview of this compound Research and its Academic Significance
The study of pyrrolizidine alkaloids dates back to the early 20th century, initially driven by investigations into livestock poisoning. numberanalytics.com this compound itself, as a fundamental structural unit, has been a target for chemical synthesis for many decades. Early synthetic efforts aimed to develop efficient methods for constructing the pyrrolizidine ring system. For instance, a convenient synthesis of (±)-heliotridane and its diastereomer, (±)-pseudothis compound, was reported in 1981. acs.org
The academic significance of this compound lies in its role as a common synthetic target, which allows for the development and validation of new synthetic methodologies. unh.edu Its relatively simple, yet stereochemically defined, structure provides an excellent platform for chemists to test novel reactions and strategies. The synthesis of this compound and its derivatives, such as (-)-heliotridane and (-)-isoretronecanol, has been achieved through various approaches, including those involving π-allyltricarbonyliron lactam complexes and sequential hydrogen atom abstraction and cyclization. cam.ac.ukcapes.gov.br The pursuit of this compound synthesis has contributed to the broader field of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. rsc.org
Academic Research Trajectories and Current Landscape in this compound Chemistry
Current research in this compound chemistry continues to focus on the development of novel and efficient synthetic routes. Modern synthetic approaches often emphasize stereoselectivity, aiming to produce specific enantiomers of heliotane and its derivatives. rsc.orgresearchgate.net For example, recent research has explored the use of proline as a chiral synthon for the enantioselective synthesis of pyrrolizidine alkaloids, including this compound. rsc.orgthapar.edu
A significant area of contemporary research involves the synthesis of fluorinated analogues of this compound. rsc.orgresearchgate.net The introduction of fluorine atoms into bioactive molecules can significantly alter their chemical and biological properties. The synthesis of optically active trifluoromethylated this compound has been achieved through methods like the catalytic asymmetric Friedel–Crafts reaction. rsc.orgnovanet.ca These fluorinated derivatives are of interest for their potential applications in medicinal and agricultural chemistry. thapar.edu
Furthermore, research continues to explore the natural occurrence and isolation of this compound-based alkaloids from various plant species, such as those from the Rindera genus. mdpi.comresearchgate.netbg.ac.rsresearchgate.net These studies contribute to our understanding of the biodiversity of pyrrolizidine alkaloids and provide new compounds for further investigation. The development of advanced analytical techniques, such as GC-MS, has been crucial in the identification and quantification of these alkaloids in complex plant extracts. researchgate.net The overarching goal of much of this research is to leverage the structural backbone of this compound to create novel molecules with potential therapeutic applications. eurekaselect.comucla.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
517-24-8 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1S,8S)-1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H15N/c1-7-4-6-9-5-2-3-8(7)9/h7-8H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
BFHBAQJJQJPDGF-YUMQZZPRSA-N |
SMILES |
CC1CCN2C1CCC2 |
Isomeric SMILES |
C[C@H]1CCN2[C@H]1CCC2 |
Canonical SMILES |
CC1CCN2C1CCC2 |
Synonyms |
heliotridane |
Origin of Product |
United States |
Natural Occurrence, Isolation Methodologies, and Advanced Purification of Heliotridane
Botanical Sources and Chemotaxonomic Distribution of Heliotridane-Producing Organisms
This compound and its derivatives are not ubiquitous in the plant kingdom; their presence is largely confined to specific, unrelated angiosperm families, which is a common feature for many alkaloid classes. nih.gov The primary families known to synthesize pyrrolizidine (B1209537) alkaloids are the Boraginaceae (Borage family), Asteraceae (Daisy family, also known as Compositae), and Fabaceae (Legume family). ontosight.aimdpi.comnih.govresearchgate.neteurofins.comeurofinsus.com
Within these families, this compound-type alkaloids, which are based on the necine base heliotridine (B129409), are particularly characteristic of the Boraginaceae family. phytolab.comnih.gov Genera such as Heliotropium, Rindera, and Solenanthus are notable producers. mdpi.comnih.govneu.edu.tr For instance, the derivative 7-angeloyl this compound has been identified in Rindera umbellata and species within the Solenanthus genus. mdpi.comnih.govnih.govmdpi.com this compound itself has been isolated as a degradation product from alkaloids found in genera including Heliotropium, Senecio, Crotalaria, and Trichodesma. thapar.edu The distribution of these alkaloids is of significant chemotaxonomic importance, helping to classify and understand the relationships between different plant species. cabidigitallibrary.orgthepharmajournal.com
| Family | Genus | Species Example | Related Compound(s) Identified | Reference |
|---|---|---|---|---|
| Boraginaceae | Rindera | Rindera umbellata | 7-angeloyl this compound, Heliotridine | nih.govnih.govmdpi.com |
| Boraginaceae | Heliotropium | Heliotropium europaeum | Heliotridine, Heliotrine | nih.govnih.gov |
| Boraginaceae | Solenanthus | Solenanthus circinnatus | 7-angeloyl this compound, Heliotridine | mdpi.com |
| Boraginaceae | Cynoglossum | Cynoglossum officinale | Heliotridine-type PAs | nih.govnih.gov |
| Boraginaceae | Symphytum | Symphytum spp. | Heliotridine-type PAs | neu.edu.trnih.gov |
| Asteraceae (Compositae) | Senecio | N/A | This compound (as degradation product) | thapar.edu |
| Fabaceae (Leguminosae) | Crotalaria | N/A | This compound (as degradation product) | thapar.edu |
Advanced Extraction and Initial Separation Techniques for this compound from Complex Natural Matrices
The isolation of pyrrolizidine alkaloids like this compound from plant material is a multi-step process that leverages the basic nature of the alkaloid structure. researchgate.net A standard and effective method is acid-base extraction. nih.govacademicjournals.org
The general procedure involves the following steps:
Acidic Extraction : The dried and powdered plant material is first extracted with a dilute acid, such as sulfuric acid. bg.ac.rs This protonates the nitrogen atom in the pyrrolizidine ring, forming a salt that is soluble in the aqueous acidic solution.
Removal of Neutral Compounds : The acidic aqueous extract is then washed with a non-polar organic solvent, like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), to remove lipids, waxes, and other neutral or weakly basic compounds. bg.ac.rs
Basification : The purified aqueous extract is made alkaline, typically by adding a base like ammonium (B1175870) hydroxide (B78521) to reach a pH of 9 or higher. nih.govbg.ac.rs This deprotonates the alkaloid salt, converting it back to the free base form.
Organic Solvent Extraction : The free base, which has low solubility in water, is then extracted from the alkaline aqueous solution using an organic solvent such as chloroform or dichloromethane. academicjournals.orgbg.ac.rs
Concentration : The final organic extract containing the total alkaloids is concentrated by evaporating the solvent, yielding a crude alkaloid mixture. academicjournals.org
Researchers have optimized this process for specific plants and alkaloids. A study on Rindera umbellata investigated various parameters to maximize the yield of six PAs, including 7-angeloyl this compound. nih.govresearchgate.net The findings indicated that the most effective isolation was achieved by extracting the plant material with 1 M sulfuric acid for three days using an overhead rotary mixer, followed by alkalinization of the aqueous solution to pH 9 before extraction with dichloromethane. nih.govresearchgate.netbg.ac.rs
| Parameter | Optimal Condition | Monitored Compounds | Reference |
|---|---|---|---|
| Extraction Medium | 1 M Sulphuric Acid | 7-angeloyl this compound, 7-angeloyl heliotridine, lindelofine, 7-angeloyl rinderine, punctanecine, heliosupine | nih.govresearchgate.net |
| Extraction Technique | Overhead rotary mixer | nih.govresearchgate.net | |
| Extraction Time | 3 days | nih.govresearchgate.net | |
| pH for Alkaline Extraction | 9 | nih.govresearchgate.net |
Chromatographic Purification Strategies for High-Purity this compound (e.g., HPLC, GC)
Following initial extraction, the crude alkaloid mixture requires further separation and purification to isolate individual compounds like this compound. Chromatographic techniques are indispensable for this purpose, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most common methods. ontosight.aieurofinsus.com
Gas Chromatography (GC) , frequently coupled with Mass Spectrometry (GC-MS), is a powerful tool for separating and identifying volatile alkaloids. thepharmajournal.com The technique has been successfully used to analyze the PA profiles of various species from the Boraginaceae family and to monitor the yields of specific alkaloids, including 7-angeloyl this compound, during the optimization of isolation procedures. nih.govmdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of PAs. eurofinsus.comnih.gov Due to the presence of numerous similar compounds in a natural extract, achieving complete separation can be complex. nih.gov HPLC systems, often equipped with a Diode-Array Detector (DAD) or coupled to a mass spectrometer, allow for both the quantification and identification of compounds based on their retention times and spectral properties. ontosight.ainih.gov C18 reverse-phase columns are commonly used, separating compounds based on their hydrophobicity. cellmosaic.com
| Technique | Detector | Application | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Identification and quantification of PAs in plant extracts. | nih.govmdpi.comthepharmajournal.com |
| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD), Mass Spectrometry (MS) | Separation, identification, and quantification of PAs in various matrices. | ontosight.aieurofinsus.comnih.gov |
| Thin Layer Chromatography (TLC) | Visual (staining reagents) | Preliminary analysis and monitoring of fractions. | eurofinsus.com |
Crystallization Techniques for this compound and its Derivatives
Crystallization is a crucial final step for obtaining high-purity compounds and is essential for definitive structural elucidation through methods like X-ray crystallography. This compound itself is a liquid at room temperature, which precludes direct crystallization of the free base under standard conditions. ontosight.ai
However, a common strategy for the purification and characterization of liquid amines is the formation of crystalline salts. For this compound, the picrate (B76445) salt has been used for this purpose, forming crystals with a distinct melting point (236°C). thapar.eduuodiyala.edu.iq This allows for effective purification and provides a solid derivative suitable for analysis.
For solid derivatives of this compound, standard recrystallization techniques are employed. This typically involves dissolving the impure solid in a suitable hot solvent or solvent mixture (e.g., ethanol/ether) and allowing it to cool slowly, causing the pure compound to crystallize out of the solution, leaving impurities behind. vulcanchem.com In the context of synthesis, crystallization can also be a powerful tool for separating stereoisomers. For example, crystallization-induced asymmetric transformation has been utilized in the synthesis of related azabicyclo-heptane derivatives, highlighting its utility in resolving diastereomeric mixtures. google.com
Biosynthetic Pathways and Enzymatic Transformations of Heliotridane
Precursor Incorporation Studies in Heliotridane Biosynthesis
The biosynthetic origins of the this compound skeleton have been charted through a series of precursor feeding studies, primarily using radio-labeled compounds in PA-producing plants. These experiments have definitively identified the foundational molecules that are incorporated into the pyrrolizidine (B1209537) ring system.
Early research using 14C-labelled precursors in plants such as Senecio isatideus and Senecio vulgaris demonstrated that polyamines are the primary building blocks. rsc.orgnih.gov Studies confirmed that putrescine and spermidine (B129725) are efficiently incorporated into the necine base. rsc.orgnih.gov Specifically, experiments involving the degradation of the resulting labeled retronecine (B1221780) (a related necine base) indicated that two molecules of putrescine are utilized to form a symmetrical C4–N–C4 intermediate, which is then converted into the pyrrolizidine structure. rsc.org Arginine has also been identified as a fundamental precursor, from which putrescine is derived. nih.govnih.gov The central and indispensable role of homospermidine as the first pathway-specific intermediate was established through these tracer studies, which showed it is exclusively incorporated into the necine base. oup.comoup.com
Table 1: Key Precursor Incorporation Studies for Pyrrolizidine Alkaloid Biosynthesis
| Precursor Fed | Plant Species Studied | Key Finding | Citation |
|---|---|---|---|
| [14C]Putrescine | Senecio isatideus, Senecio vulgaris | Efficiently incorporated into the pyrrolizidine ring. | rsc.org, nih.gov |
| [14C]Spermidine | Senecio isatideus, Senecio vulgaris | Serves as a direct and efficient precursor. | rsc.org, nih.gov |
| [14C]Arginine | Senecio vulgaris | Incorporated via its conversion to putrescine. | nih.gov |
| [14C]Homospermidine | Various PA-producing plants | Confirmed as the first pathway-specific intermediate. | oup.com, oup.com |
Elucidation of Key Enzymatic Steps in the this compound Biosynthetic Cascade
The conversion of simple polyamine precursors into the complex this compound structure is orchestrated by a series of specialized enzymes. The first committed step in this pathway is catalyzed by homospermidine synthase (HSS) . nih.govwikipedia.org This enzyme is pivotal as it channels precursors from primary metabolism into the dedicated PA biosynthetic pathway. nih.gov
HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. nih.govuni-kiel.de This reaction is considered the gateway to all pyrrolizidine alkaloids, including this compound. nih.gov Following the synthesis of homospermidine, the next crucial transformation is the oxidative cyclization to form the bicyclic pyrrolizidine core. This step is catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO) . researchgate.net HSO is responsible for the formation of the distinctive pyrrolizidine ring, which then undergoes further modifications to produce various necine bases like this compound. researchgate.net The entire sequence of enzymatic conversions from homospermidine to the final alkaloid structures is not yet fully known. researchgate.net
Table 2: Key Enzymes in the this compound Biosynthetic Cascade
| Enzyme | Abbreviation | Substrate(s) | Product | Function in Pathway | Citation |
|---|---|---|---|---|---|
| Homospermidine Synthase | HSS | Putrescine, Spermidine | Homospermidine | Catalyzes the first committed, pathway-specific step. | nih.gov, oup.com |
| Homospermidine Oxidase | HSO | Homospermidine | Pyrrolizidine ring precursor | Catalyzes the oxidative cyclization to form the core bicyclic structure. | researchgate.net |
Gene Cluster Identification and Functional Characterization of this compound Biosynthetic Enzymes
The genetic foundation of this compound biosynthesis has been a subject of significant investigation. In plants, the focus has been on identifying and characterizing individual genes. The gene encoding homospermidine synthase (HSS) was the first to be cloned and characterized from a PA-producing plant, Senecio vernalis. nih.gov Molecular evolution studies revealed that the HSS gene evolved from the highly conserved deoxyhypusine synthase (DHS) gene, which is involved in primary metabolism. nih.govoup.com This evolutionary leap occurred via a gene duplication event, after which the new gene copy (HSS) lost its original function and gained the new ability to synthesize homospermidine exclusively for the PA pathway. oup.comuni-kiel.de This evolutionary event has occurred independently multiple times in different plant lineages. oup.comuni-kiel.de
In contrast to the single-gene discoveries in plants, studies in bacteria have uncovered entire biosynthetic gene clusters (BGCs) responsible for producing pyrrolizidine alkaloids. unc.edunih.govacs.org For instance, in Streptomyces and Pseudomonas species, BGCs for PA-like compounds such as bohemamines and pyrrolizwilline have been identified. unc.edunih.govacs.org These bacterial clusters typically encode a different set of enzymes, including nonribosomal peptide synthetases (NRPS) and Baeyer-Villiger monooxygenases (BVMOs) , to construct the pyrrolizidine core, highlighting a convergent evolution of PA biosynthesis across different biological kingdoms. unc.edunih.govacs.org
Table 3: Genetic Systems for Pyrrolizidine Alkaloid Biosynthesis
| System | Organism Type | Key Genetic Element(s) | Key Enzyme(s) | Evolutionary Note | Citation |
|---|---|---|---|---|---|
| Individual Genes | Plants (e.g., Senecio, Symphytum) | HSS gene | Homospermidine Synthase (HSS) | Evolved from Deoxyhypusine Synthase (DHS) via gene duplication. | oup.com, nih.gov |
| Biosynthetic Gene Cluster | Bacteria (e.g., Streptomyces, Pseudomonas) | bhm, aze, xhp clusters | Nonribosomal Peptide Synthetase (NRPS), Baeyer-Villiger Monooxygenase (BVMO) | Represents an independent, convergent pathway to the pyrrolizidine core. | unc.edu, nih.gov, acs.org |
Biocatalytic Approaches to this compound Derivatization and Analog Generation
Biocatalysis offers a powerful strategy for the stereoselective synthesis and derivatization of complex molecules like this compound. By harnessing the catalytic power of enzymes or whole-cell systems, chemists can create novel analogs that may possess unique properties.
One notable application is the synthesis of trihydroxy-heliotridanes. researchgate.net This approach utilizes enzymatic dihydroxylation of aromatic precursors, a method that installs stereochemically defined hydroxyl groups onto a molecular scaffold, which can then be chemically elaborated into the functionalized this compound derivative. researchgate.net Furthermore, biocatalytic principles have been applied in the total synthesis of this compound itself. An enantioselective synthesis of (-)-Heliotridane has been achieved using L-proline as an organocatalyst. thapar.edu L-proline catalyzes a key asymmetric aldol (B89426) reaction, establishing the required stereochemistry early in the synthetic sequence. thapar.edu This use of a naturally occurring amino acid as a catalyst highlights how biocatalytic methods can facilitate efficient and stereocontrolled access to complex alkaloid structures and their analogs. thapar.edu Such approaches are valuable for generating derivatives for further study without relying on isolation from natural sources. thapar.edu
Chemical Synthesis and Synthetic Methodologies for Heliotridane and Its Analogs
Total Synthesis Strategies for Heliotridane: Retrosynthetic Analysis and Key Steps
The total synthesis of this compound, a fundamental pyrrolizidine (B1209537) alkaloid, has been achieved through numerous and diverse strategies, each highlighting different approaches to the construction of its bicyclic core. Retrosynthetic analysis, a problem-solving technique in organic synthesis, reveals several key disconnections and strategic bonds that have been exploited in various synthetic routes. beilstein-journals.orgub.edu
A common retrosynthetic approach for this compound involves disconnecting the pyrrolizidine ring system at the C-7a and C-1 bond, often leading back to a proline derivative. This strategy leverages the readily available chiral pool of proline to establish the stereochemistry at the C-7a position. One such synthesis by Knight and Ley involved the conversion of a proline-derived carbamate (B1207046) into a π-allyltricarbonyliron lactam complex. capes.gov.brcam.ac.uk Exhaustive carbonylation of this complex provided a pivotal γ-lactam intermediate, which was then converted to (–)-heliotridane through standard functional group manipulations. capes.gov.brcam.ac.uk
Another general retrosynthetic strategy focuses on the formation of the five-membered ring containing the nitrogen atom. For instance, a retrosynthetic plan might involve the cyclization of a suitably functionalized pyrrolidine (B122466) precursor. Evans and coworkers developed a synthesis that utilizes an enantioselective Friedel-Crafts type reaction. thapar.edunih.gov Their approach involved the addition of pyrrole (B145914) to an α,β-unsaturated 2-acyl imidazole (B134444), catalyzed by a scandium(III)-bis(oxazolinyl)pyridine complex. thapar.edunih.gov The resulting adduct was then elaborated through a sequence involving cleavage of the acyl imidazole and subsequent cyclization to furnish (+)-heliotridane. nih.gov
A different approach begins with an acyclic precursor, as demonstrated by Koc and coworkers, who synthesized both this compound and pseudothis compound from an acyclic nitrodiene. thapar.edu This strategy relies on a key intramolecular cycloaddition reaction to construct the bicyclic core.
More recent strategies have employed modern synthetic methods. For example, a samarium(II) diiodide-promoted regioselective carbon-carbon bond cleavage of a γ-halo ester has been utilized as a key step in the chiral synthesis of (–)-heliotridane. clockss.org This method offers a novel way to construct the pyrrolizidine skeleton.
A summary of selected total synthesis strategies is presented below:
| Principal Investigator(s) | Key Starting Material(s) | Key Reaction(s)/Strategy | Target Stereoisomer |
| Knight and Ley | Proline derivative | π-allyltricarbonyliron lactam complex formation and carbonylation | (–)-Heliotridane |
| Evans et al. | Pyrrole, α,β-unsaturated 2-acyl imidazole | Enantioselective Michael addition, 2-acyl imidazole cleavage and cyclization | (+)-Heliotridane |
| Koc et al. | Acyclic nitrodiene | Intramolecular cycloaddition | (±)-Heliotridane |
| Unnamed Researchers | γ-halo ester | Samarium(II) diiodide-promoted C-C bond cleavage | (–)-Heliotridane |
| Lathbury, Parsons, and Pinto | N-(3-bromo-3-butenyl)pyrrolidine derivative | Radical cyclization via hydrogen atom transfer | (±)-Heliotridane |
Enantioselective Synthesis of this compound Stereoisomers
The development of enantioselective methods to synthesize specific stereoisomers of this compound is crucial for studying their distinct biological activities. Various strategies have been successfully employed, often relying on chiral catalysts, chiral auxiliaries, or starting from the chiral pool.
One prominent approach utilizes chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, Evans and coworkers reported a highly enantioselective synthesis of (+)-heliotridane. nih.gov The key step involved the catalytic enantioselective addition of pyrroles to α,β-unsaturated 2-acyl imidazoles, facilitated by a bis(oxazolinyl)pyridine-scandium(III) triflate complex. nih.gov This methodology established the crucial stereocenter, which was then carried through a short sequence to the final product. nih.gov Similarly, L-proline has been used as a catalyst in asymmetric aldol (B89426) reactions to construct chiral intermediates en route to (-)-heliotridane. thapar.edu
Another powerful strategy involves the use of chiral starting materials, often referred to as the chiral pool approach. Proline, with its inherent stereochemistry, is a common and logical starting point for the synthesis of pyrrolizidine alkaloids. The synthesis of (–)-heliotridane and (–)-isoretronecanol by Knight and Ley commenced from a proline-derived carbamate, effectively transferring the chirality of the starting material to the final product. capes.gov.brcam.ac.uk
Researchers have also developed methods that introduce chirality through diastereoselective reactions. An indium-mediated allylation of an Ellman sulfinimine has been shown to proceed with high diastereoselectivity, establishing the stereochemistry for the synthesis of various 1-azabicyclo[m.n.0]alkane ring systems, including the pyrrolizidine core. vanderbilt.edu
The synthesis of fluorinated analogs has also been achieved enantioselectively. The first chiral Lewis acid-catalyzed enantioselective Friedel-Crafts alkylation of pyrroles with β-CF₃ acrylates provided chiral trifluoromethylated compounds with high enantiomeric excess. nih.gov This adduct was then successfully converted into optically active trifluorinated this compound. nih.gov
A summary of key enantioselective strategies is provided in the table below:
| Methodology | Chiral Source/Control | Key Reaction | Synthesized Stereoisomer/Analog |
| Catalytic Enantioselective Addition | Chiral bis(oxazolinyl)pyridine-scandium(III) triflate complex | Addition of pyrroles to α,β-unsaturated 2-acyl imidazoles | (+)-Heliotridane |
| Organocatalysis | L-proline | Asymmetric aldol reaction | Intermediates for (-)-Heliotridane |
| Chiral Pool Synthesis | Proline derivative | π-allyltricarbonyliron lactam complex formation | (–)-Heliotridane |
| Diastereoselective Allylation | Ellman sulfinimine | Indium-mediated allylation | General approach to 1-azabicyclo[m.n.0]alkanes |
| Catalytic Enantioselective Friedel-Crafts | Chiral Lewis acid | Friedel-Crafts alkylation with β-CF₃ acrylates | Optically active trifluorinated this compound |
These enantioselective syntheses not only provide access to specific stereoisomers of this compound for biological evaluation but also contribute to the broader field of asymmetric synthesis.
Partial Synthesis of this compound from Precursor Compounds (e.g., Retronecine (B1221780) Reduction)
Partial synthesis, which involves the conversion of a readily available natural product into a related target molecule, represents an efficient strategy for accessing certain compounds. In the context of this compound, the naturally occurring pyrrolizidine alkaloid retronecine serves as a valuable precursor. Retronecine possesses the core pyrrolizidine skeleton and suitable functional groups that can be chemically modified to yield this compound.
The primary transformation required to convert retronecine to this compound is the reduction of the allylic alcohol and ester functionalities. This can be achieved through various reductive methods. For instance, catalytic hydrogenation is a common and effective method for reducing the double bond and the hydroxyl group in the retronecine skeleton. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, potentially leading to different stereoisomers of this compound.
The relationship between retronecine and this compound is well-established, with the reduction of retronecine being a known route to this compound. unigoa.ac.in This transformation underscores the structural relationship between these two important pyrrolizidine alkaloids.
The general transformation can be summarized as follows:
Retronecine → this compound
This conversion typically involves the reduction of the C1-C2 double bond and the deoxygenation of the hydroxyl group at C7. The specific reagents and conditions employed for this reduction are critical for achieving a high yield and the desired stereoisomer of this compound.
Development of Novel Methodologies for Pyrrolizidine Ring System Construction Relevant to this compound
The quest for more efficient and versatile routes to pyrrolizidine alkaloids has spurred the development of novel synthetic methodologies for constructing the characteristic [3.3.0] fused bicyclic ring system. These new methods often provide access to the pyrrolizidine core with greater control over stereochemistry and substitution patterns, which is beneficial for the synthesis of this compound and its analogs.
One area of innovation is the use of radical cyclizations. A method has been described for the construction of pyrrolizidine rings using a novel radical cyclization procedure. rsc.orgrsc.org This process involves the generation of an allylic radical from a preformed vinylic radical, followed by the cyclization of the allylic radical onto a pendant double bond. rsc.orgrsc.org Another radical-based approach involves the treatment of N-(3-bromo-3-butenyl)pyrrolidine derivatives with tributyltin hydride and AIBN, which leads to a hydrogen atom transfer from the intermediate vinyl radicals to give α-amino radicals that subsequently cyclize to form pyrrolizidines. capes.gov.br
Intramolecular SN2 type displacement reactions have also been found to be an efficient way of forming the bicyclic ring system of pyrrolizidines. acs.org This approach offers a reliable method for ring closure.
Another novel strategy involves a Michael addition followed by an intramolecular ring-closing reaction. This has been developed for the synthesis of pyrrolizine derivatives and involves the deprotection of a CBz group by hydrogenation, followed by an in-situ Michael addition and intramolecular cyclization. researchgate.net
Furthermore, a general and enantioselective approach for the construction of 1-azabicyclo[m.n.0]alkyl ring systems, including pyrrolizidines, has been developed. vanderbilt.edu This methodology relies on a highly diastereoselective indium-mediated allylation of an Ellman sulfinimine, allowing for the rapid preparation of these bicyclic systems. vanderbilt.edu
A palladium(0) and gold(I) Lewis acid co-catalyzed vinyl aziridine (B145994) rearrangement has also been developed to form pyrrolizidine and indolizidine products. researchgate.net This reaction forms a C-C and a C-N bond in a single step. Mechanistic studies suggest an azaphilic Lewis acid activation of the aziridine by the gold co-catalyst. researchgate.net
These novel methodologies expand the synthetic chemist's toolbox for the construction of the pyrrolizidine ring system, enabling more efficient and diverse syntheses of this compound and its analogs.
| Methodology | Key Transformation | Significance |
| Novel Radical Cyclization | Generation of an allylic radical from a vinylic radical followed by cyclization | Provides a new disconnection for the pyrrolizidine ring system. |
| Intramolecular SN2 Displacement | Ring closure via internal nucleophilic attack | Efficient and reliable method for forming the bicyclic core. |
| Michael Addition/Intramolecular Cyclization | In-situ Michael addition followed by ring closure | A novel route to pyrrolizine derivatives. |
| Diastereoselective Indium-Mediated Allylation | Allylation of an Ellman sulfinimine | General and enantioselective synthesis of 1-azabicyclo[m.n.0]alkanes. |
| Dual Pd/Au Catalysis | Vinyl aziridine rearrangement | Forms two bonds in one step to construct the pyrrolizidine core. |
Synthesis of this compound Analogs and Structural Derivatives for Mechanistic Studies
The synthesis of analogs and structural derivatives of this compound is crucial for conducting mechanistic studies and for understanding structure-activity relationships, particularly in the context of the biological effects of pyrrolizidine alkaloids. By systematically modifying the this compound structure, researchers can probe the influence of various functional groups and stereochemical arrangements on the molecule's properties and interactions with biological targets.
One important class of analogs is the trifluoromethylated derivatives. The incorporation of a trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. An enantioselective synthesis of chiral trifluoromethylated this compound has been developed, which involved a chiral Lewis acid-catalyzed Friedel-Crafts reaction of β-CF₃ acrylates with pyrroles. nih.govrsc.orgrsc.org The resulting chiral adduct was then converted into the target trifluoromethylated this compound. nih.govrsc.orgrsc.org These fluorinated analogs are valuable tools for mechanistic studies and for developing potential new therapeutic agents.
The synthesis of polyhydroxylated pyrrolizidines represents another important area of analog development. These compounds, which are related to this compound, often exhibit interesting biological activities. A flexible route to polyhydroxylated pyrrolizidine alkaloids has been described, starting from N-Boc pyrrole and utilizing a partial reduction as a key step. acs.org This methodology allows for the variation of stereochemistry around the ring system.
Furthermore, the synthesis of various stereoisomers of this compound, such as pseudothis compound, provides valuable insights into the stereochemical requirements for biological activity. Several synthetic routes to this compound also yield its stereoisomers, or can be adapted to do so. For example, the synthesis from an acyclic nitrodiene by Koc and coworkers also provided pseudothis compound. thapar.edu
The development of synthetic routes to other related pyrrolizidine alkaloids, such as (–)-isoretronecanol, often proceeds through common intermediates with this compound synthesis, allowing for the generation of a library of related compounds for comparative studies. The synthesis by Knight and Ley, for example, also yielded (–)-isoretronecanol. capes.gov.brcam.ac.uk
The synthesis of these analogs and derivatives is essential for a deeper understanding of the mechanisms of action of pyrrolizidine alkaloids and for the rational design of new molecules with desired properties.
Advanced Structural Elucidation and Stereochemical Analysis of Heliotridane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Heliotridane Structural Determination
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.
1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. For instance, in derivatives of this compound, specific chemical shifts can indicate the presence of hydroxyl groups or the nature of the substituents. publish.csiro.aupublish.csiro.au Carbon-13 (¹³C) NMR complements this by providing a count of the carbon atoms and information about their hybridization state. High-resolution ¹H-NMR and ¹³C-NMR spectra have been instrumental in characterizing various saturated pyrrolizidine (B1209537) monoester alkaloids related to this compound. acs.org
2D NMR Techniques: 2D NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the this compound skeleton. This is essential for tracing the spin systems throughout the bicyclic structure. dokumen.publibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. sci-hub.se Strong cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is fundamental for determining the relative stereochemistry of the molecule, such as the orientation of the methyl group and the fusion of the two five-membered rings. sci-hub.seacs.orgnih.gov For example, NOESY experiments have been used to establish the stereochemistry of isomers of pyrrolizidinone, a related core structure. sci-hub.se
Table 1: Representative NMR Data for this compound Derivatives (Hypothetical)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|---|
| H-1 | 1.25 (d) | 35.2 | H-2, H-8 | C-2, C-8, C-9 | H-8, H-9 |
| H-2α | 1.80 (m) | 30.1 | H-1, H-2β, H-3α, H-3β | C-1, C-3, C-4 | H-3α, H-8 |
| H-2β | 1.95 (m) | 30.1 | H-1, H-2α, H-3α, H-3β | C-1, C-3, C-4 | H-1, H-3β |
| H-3α | 2.10 (m) | 25.5 | H-2α, H-2β, H-3β | C-2, C-4, C-5 | H-2α, H-5α |
| H-3β | 1.85 (m) | 25.5 | H-2α, H-2β, H-3α | C-2, C-4, C-5 | H-2β, H-5β |
| H-5α | 3.10 (m) | 54.3 | H-5β, H-6α, H-6β | C-3, C-4, C-6, C-7 | H-3α, H-6α |
| H-5β | 2.90 (m) | 54.3 | H-5α, H-6α, H-6β | C-3, C-4, C-6, C-7 | H-3β, H-6β |
| H-6α | 1.90 (m) | 28.9 | H-5α, H-5β, H-6β, H-7 | C-5, C-7, C-8 | H-5α, H-7 |
| H-6β | 2.05 (m) | 28.9 | H-5α, H-5β, H-6α, H-7 | C-5, C-7, C-8 | H-5β, H-8 |
| H-7 | 4.15 (m) | 68.4 | H-6α, H-6β, H-8 | C-5, C-6, C-8 | H-6α, H-8 |
| H-8 | 2.50 (m) | 45.7 | H-1, H-7 | C-1, C-2, C-6, C-7, C-9 | H-1, H-2α, H-6β, H-7, H-9 |
| H-9 (CH₃) | 1.15 (d) | 15.8 | H-1 | C-1, C-8 | H-1, H-8 |
Note: This table is a hypothetical representation to illustrate the type of data obtained from NMR experiments. Actual chemical shifts and correlations will vary depending on the specific derivative and solvent.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and molecular formula.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are used to determine the elemental composition and thus the molecular formula of this compound and its derivatives. acs.org This is a critical step in identifying unknown compounds. The molecular formula for this compound is C₈H₁₅N. nih.gov Techniques like electrospray ionization (ESI) coupled with Orbitrap or Time-of-Flight (TOF) analyzers are commonly used to achieve high resolution. acs.orgmcours.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile compounds like this compound. ontosight.ai The gas chromatograph separates the components of a mixture before they enter the mass spectrometer. The mass spectrometer then provides a mass spectrum for each component, which serves as a "fingerprint" for identification. researchgate.net The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule. For instance, the fragmentation of the pyrrolizidine ring system can lead to characteristic ions that aid in its identification.
X-ray Crystallography for Absolute Configuration Determination of this compound and its Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, including the absolute configuration. wikipedia.orglibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. mdpi.com The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space.
This method has been crucial in unambiguously assigning the absolute stereochemistry of various pyrrolizidine alkaloids, which is essential for understanding their biological activity. publish.csiro.aupublish.csiro.auresearchgate.net For example, the absolute configuration of this compound has been established as (1S, 7aS). ontosight.airsc.orgrsc.org X-ray crystallography has also been used to determine the stereochemistry of derivatives like 7β-hydroxy-1-methylene-8β-pyrrolizidine. publish.csiro.aupublish.csiro.au While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization in this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. archive.org Different functional groups (e.g., O-H, N-H, C=O) absorb at characteristic frequencies, making IR a useful tool for identifying their presence in this compound derivatives. For example, the presence of a hydroxyl group in a this compound derivative would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. archive.orgacs.org It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton. While less commonly reported for this compound itself, Raman spectroscopy can be a valuable tool for "fingerprinting" compounds and studying their structure. archive.orgdss.go.th
Chiroptical Methods (e.g., ORD, CD) for Stereochemical Assignment of this compound Derivatives
Chiroptical methods measure the differential interaction of chiral molecules with polarized light and are essential for studying the stereochemistry of this compound and its derivatives in solution.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting curve, known as a Cotton effect curve, can be used to determine the absolute configuration of chiral centers.
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. uni-marburg.de CD spectroscopy is particularly useful for studying the stereochemistry of compounds containing chromophores, such as unsaturated pyrrolizidine alkaloids. The sign and intensity of the CD signals can be correlated with the absolute configuration of the molecule. acs.orgscribd.comsemanticscholar.org CD studies have been used in the stereochemical assignment of various alkaloids, including those related to this compound. acs.orgst-andrews.ac.uk
Integration of Computational Methods in Structure Elucidation
Computational methods have become an indispensable tool in modern structure elucidation, working in synergy with experimental data to refine and confirm molecular structures. researchgate.netnih.govchiralpedia.comdiva-portal.org
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to predict various molecular properties, including NMR chemical shifts, coupling constants, and vibrational frequencies. researchgate.netresearchgate.netunipa.itmdpi.com By comparing computationally predicted spectra with experimental data, researchers can validate proposed structures and even distinguish between very similar isomers. mdpi.com DFT calculations have been used to rationalize reactivity and selectivity in syntheses leading to this compound and related compounds. researchgate.netunipa.it
The integration of these computational approaches with experimental data from NMR, MS, and other techniques provides a powerful and comprehensive strategy for the advanced structural and stereochemical analysis of this compound. researchgate.netuit.no
Chemical Reactivity, Transformation, and Derivatization Studies of Heliotridane
Oxidation and Reduction Reactions of the Heliotridane Skeleton
The oxidation and reduction of the this compound skeleton are fundamental transformations that can alter its stability and biological activity. Oxidation typically targets the tertiary nitrogen atom or the carbon framework, while reduction reactions are more relevant to the synthesis of this compound from unsaturated precursors.
Oxidation: The most common oxidation reaction involving the this compound skeleton is the oxidation of the tertiary nitrogen at the N-4 position to form the corresponding N-oxide, a transformation discussed in detail in section 6.4. Oxidation of the carbon skeleton itself is also a key strategy for functionalization. For instance, the synthesis of (6S,7S)-dihydroxythis compound involves the stereoselective dihydroxylation of a precursor, demonstrating that the pyrrolizidine (B1209537) ring system can be modified to introduce hydroxyl groups. capes.gov.br Such reactions expand the chemical diversity of this compound derivatives.
Reduction: Reduction reactions are central to the synthesis of this compound from unsaturated pyrrolizidine alkaloids or other precursors. sci-hub.se For example, the catalytic hydrogenation of a double bond in the pyrrolizidine ring is a common final step to yield the saturated this compound skeleton. The reduction of ester or carbonyl functionalities on precursors is also a key step in many total synthesis routes. thapar.edu The synthesis of (±)-heliotridane has been achieved via the reduction of cyclized intermediates with powerful reducing agents like lithium aluminum hydride (LiAlH₄). thapar.edu
| Reaction Type | Reagent/Conditions | Transformation | Significance | Reference |
|---|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | Tertiary amine → N-oxide | Formation of polar metabolites, modification of biological activity. | rsc.orgorganic-chemistry.org |
| Oxidation | Osmium Tetroxide (OsO₄) | Alkene → Diol | Synthesis of hydroxylated this compound derivatives like (6S,7S)-dihydroxythis compound. | capes.gov.br |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Lactam/Ester → Amine/Alcohol | Key step in the total synthesis of this compound from functionalized precursors. | thapar.edu |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Unsaturated Pyrrolizidine → Saturated Pyrrolizidine (this compound) | Conversion of unsaturated alkaloids to the this compound base. | sci-hub.se |
Nucleophilic and Electrophilic Reactions Involving this compound
The this compound structure contains both nucleophilic and electrophilic centers, allowing for a range of chemical reactions. The lone pair of electrons on the nitrogen atom confers nucleophilic character, while the carbon atoms can be rendered electrophilic through substitution with electron-withdrawing groups.
Nucleophilic Reactions: The nitrogen atom in the this compound ring is a nucleophile and a base. It readily reacts with electrophiles such as alkyl halides. For example, chloroethylation of the this compound base with reagents like thionyl chloride (SOCl₂) and an appropriate chloroethyl source leads to the formation of N-(2'-Chloroethyl)this compound chloride. vulcanchem.com The nucleophilicity of the nitrogen is also fundamental to many cyclization reactions that form the bicyclic ring system during its synthesis. ucla.edu Furthermore, phosphine-catalyzed reactions have been developed for the enantioselective synthesis of this compound, highlighting the application of modern nucleophilic catalysis in constructing this alkaloid. academictree.org
Electrophilic Reactions: While the saturated this compound skeleton itself is not highly reactive towards electrophiles, electrophilic substitution reactions are crucial in the synthesis of its precursors. libretexts.org The synthesis of this compound can involve an electrophilic addition to a pyrrole (B145914) ring, which serves as the starting point for building the bicyclic structure. libretexts.orgchegg.com For instance, enantioselective Friedel-Crafts reactions of pyrroles with β-trifluoromethylated acrylates have been used to create chiral precursors for the synthesis of trifluorinated this compound. rsc.org In this context, the pyrrole ring acts as a nucleophile attacking a strong electrophile. libretexts.orgchegg.com
| Reaction Type | Reactant(s) | Reagent/Catalyst | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| Nucleophilic | This compound Base | Thionyl chloride (SOCl₂) / Ethylene Chlorohydrin | N-alkylated this compound | Derivatization of the nitrogen atom. | vulcanchem.com |
| Electrophilic | Pyrrole | β-Trifluoromethylated Acrylate / Chiral Lewis Acid (e.g., Zn(NTf₂)₂) | Chiral trifluoromethyl pyrrole derivative | Key step in the asymmetric synthesis of this compound analogues. | rsc.org |
| Nucleophilic Catalysis | Acyclic precursors | Phosphine (B1218219) catalysts | This compound | Modern synthetic method for alkaloid construction. | ucla.eduacademictree.org |
Chemical Modifications of the this compound Necine Base for Structure-Function Exploration
Modifying the chemical structure of the this compound necine base is a key strategy for exploring structure-function relationships. These modifications can range from simple additions of functional groups to more complex alterations of the ring system, providing valuable insights into the chemical properties and biological activities of pyrrolizidine alkaloids.
| Modification Type | Position(s) on Skeleton | Example Derivative | Purpose of Modification | Reference |
|---|---|---|---|---|
| Hydroxylation | C-2, C-6, C-7 | (6S,7S)-dihydroxythis compound | Mimic natural metabolites, explore structure-activity relationships. | capes.gov.brnih.gov |
| Trifluoromethylation | Side chain attached to the pyrrolizidine ring | Trifluoromethylated this compound | Enhance metabolic stability and alter electronic properties for pharmacological studies. | rsc.orgresearchgate.net |
| Esterification | Hydroxyl groups (on hydroxylated derivatives) | Platyphylline, Sarracine (esters of other necine bases) | Forms the basis of naturally occurring pyrrolizidine alkaloids. | amu.edu.az |
Formation and Reactivity of this compound N-oxides
The tertiary nitrogen of the this compound skeleton is susceptible to oxidation, leading to the formation of this compound N-oxide. uzicps.uz This transformation is significant both chemically and biologically, as N-oxides are common metabolites of pyrrolizidine alkaloids.
Formation: this compound N-oxide can be synthesized by treating the parent amine with various oxidizing agents. organic-chemistry.org Common laboratory reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like m-chloroperoxybenzoic acid (mCPBA). rsc.org The reaction introduces a highly polar N⁺-O⁻ bond, which significantly increases the water solubility of the molecule compared to the parent amine. nih.gov
Reactivity: The N-oxide functionality imparts distinct reactivity. While aromatic N-oxides are generally stable, aliphatic N-oxides can undergo specific rearrangements and eliminations. nih.gov The N-oxide can act as a mild, nucleophilic oxidant. thieme-connect.de Under certain conditions, typically involving acylation of the oxygen atom, N-oxides can undergo the Polonovski reaction to form an iminium ion, which can be trapped by nucleophiles. nih.gov Another characteristic reaction is the Cope elimination, a thermal syn-elimination that requires a hydrogen atom beta to the N-oxide group. nih.gov In biological systems, N-oxides are often considered detoxification products, but they can also be enzymatically reduced back to the parent tertiary amine, which can then be metabolized to toxic pyrrolic species. researchgate.net
| Process | Reagents/Conditions | Description | Significance | Reference |
|---|---|---|---|---|
| Formation | H₂O₂, m-CPBA, Sodium percarbonate | Oxidation of the tertiary nitrogen to form the N⁺-O⁻ bond. | Increases polarity and water solubility; a key metabolic pathway. | rsc.orgorganic-chemistry.orgnih.gov |
| Reactivity (General) | Heat (for Cope elimination); Acylating agents (for Polonovski reaction) | Can undergo thermal elimination or rearrangement upon activation. | Provides pathways for further functionalization of the pyrrolizidine skeleton. | nih.gov |
| Biological Reduction | Enzymatic systems | N-oxide is reduced back to the tertiary amine (this compound). | Re-formation of the parent alkaloid in vivo. | researchgate.net |
Acid-Catalyzed Rearrangements and Degradation Pathways of this compound
The this compound skeleton can undergo rearrangements and degradation, particularly under acidic conditions or upon metabolic activation. These pathways are important for understanding the compound's stability and its fate in chemical and biological systems.
Degradation Pathways: Studies on this compound derivatives have provided insight into the degradation of the pyrrolizidine core. For example, N-(2'-Chloroethyl)this compound chloride is known to degrade, involving the hydrolysis of the chloroethyl group and subsequent breakdown of the pyrrolizidine core to form pyrrolic metabolites. vulcanchem.com This degradation highlights the potential instability of the ring system, especially when functionalized with reactive groups.
Acid-Catalyzed Rearrangements: While specific studies on acid-catalyzed rearrangements of this compound itself are not extensively documented, the principles of such reactions can be applied to its hydroxylated derivatives. The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a skeletal rearrangement to form a carbonyl compound. numberanalytics.commasterorganicchemistry.com A hydroxylated derivative, such as (6S,7S)-dihydroxythis compound, possesses a vicinal diol structure. In the presence of a strong acid, one hydroxyl group could be protonated and leave as water, forming a carbocation. A subsequent migration of a carbon-carbon bond from the adjacent carbon would lead to a rearranged, stabilized carbocation, which upon deprotonation would yield a ketone. masterorganicchemistry.com Such a pathway represents a potential acid-catalyzed transformation for appropriately substituted this compound derivatives. Some synthetic routes toward this compound also propose mechanisms involving acid-catalyzed conversions. chegg.com
| Pathway | Starting Compound | Conditions/Triggers | Products | Significance | Reference |
|---|---|---|---|---|---|
| Degradation | N-(2'-Chloroethyl)this compound chloride | Hydrolysis | Pyrrolic metabolites | Demonstrates the breakdown of the pyrrolizidine core. | vulcanchem.com |
| Hypothetical Rearrangement | Dihydroxylated this compound (e.g., a 1,2-diol derivative) | Strong acid (e.g., H₂SO₄) | Rearranged ketone (Pinacol-type product) | Illustrates a potential acid-catalyzed transformation pathway. | numberanalytics.commasterorganicchemistry.com |
Mechanistic Investigations of Heliotridane S Molecular Interactions and Cellular Effects
Elucidation of Molecular Targets for Heliotridane and its Metabolites
The biological activity of compounds containing the this compound skeleton is largely attributed to their metabolic activation into reactive species. The molecular targets are therefore primarily macromolecules susceptible to attack by these metabolites. Research has focused on identifying these targets to understand the resulting toxicological and pharmacological effects.
Computational and in-vitro studies on pyrrolizidine (B1209537) alkaloids (PAs), which feature the this compound core, have provided insights into potential molecular targets. For instance, molecular docking studies have been used to investigate the interactions between PAs and enzymes. researchgate.net In one such study, pyrrolizidine alkaloids were docked against the enzyme urease, suggesting that these compounds have an inhibitory action. researchgate.net The elucidation of these interactions with the active sites of target proteins is a key method for understanding potential inhibition mechanisms. researchgate.net While this compound itself is relatively inert, its derivatives, formed through metabolism, are the primary agents that interact with cellular components. The identities of specific protein adducts and the functional consequences of this adduction are areas of active investigation, as the formation of these adducts is linked to perturbations in the cellular redox status. semanticscholar.orgnih.gov
Mechanisms of DNA and Protein Adduction by this compound-Derived Electrophiles
The core mechanism of toxicity for many compounds based on the this compound structure involves metabolic activation into electrophilic pyrrolic derivatives, often referred to as dehydro-pyrrolizidine alkaloids. This compound itself is a saturated and stable structure; however, the unsaturated pyrrolizidine alkaloids are bioactivated by cytochrome P450 enzymes to become potent electrophiles.
These electrophiles are highly reactive towards nucleophilic centers in biological macromolecules. The primary mechanism of adduction is the covalent binding to DNA and proteins. nih.gov
Protein Adduction: Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, are common targets for these electrophiles. semanticscholar.org The reaction often occurs via Michael addition. semanticscholar.org The formation of these lipid electrophile-protein adducts has been associated with numerous disorders involving changes in cellular redox status. semanticscholar.orgnih.gov Mass spectrometry-based proteomics has become a critical tool for identifying the specific protein targets and mapping the adduction sites. nih.gov
DNA Adduction: The electrophilic metabolites can also attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This adduction can interfere with DNA replication and transcription, representing a major mechanism of genotoxicity and carcinogenicity associated with certain pyrrolizidine alkaloids.
The formation of these covalent adducts disrupts the normal function of proteins and the integrity of DNA, leading to cellular damage and toxicity.
Investigation of Cellular Pathways Modulated by this compound in Model Systems
The cellular effects of this compound-containing compounds are investigated using various in-vitro model systems, such as cancer and normal cell lines. These studies aim to determine how these compounds modulate cellular pathways related to cell viability, proliferation, and death.
A key method used in these investigations is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. mdpi.com For example, the cytotoxic effects of 7-angeloyl this compound, a derivative, have been assessed against different cell lines. mdpi.comresearchgate.net Such studies revealed selective cytotoxicity, with colorectal adenocarcinoma cells (HT-29) being more sensitive compared to lung adenocarcinoma (A549) and normal lung fibroblast (MRC-5) cells. mdpi.comresearchgate.net The selectivity index (SI), calculated as the ratio of the IC₅₀ for normal cells to that for cancer cells, is used to quantify this effect. An SI value greater than 1 indicates a preference for toxicity against cancer cells. mdpi.com Computational modeling is another tool that helps in understanding and predicting how the modulation of cellular signaling pathways can lead to specific cellular functions in response to a stimulus. nih.gov
| Cell Line | Cell Type | IC₅₀ (mg/mL) | Selectivity Index (SI) vs. MRC-5 |
|---|---|---|---|
| HT-29 | Colorectal Adenocarcinoma | 0.45 | >2.22 |
| A549 | Lung Carcinoma | >1.00 | - |
| MRC-5 | Normal Lung Fibroblast | >1.00 | - |
Enzymatic Biotransformation of this compound in Biological Systems (e.g., cytochrome P450 metabolism)
Phase I metabolism involves oxidation, reduction, and hydrolysis reactions. The most important family of enzymes in Phase I is the cytochrome P450 (CYP) system. wfsahq.orgnih.gov These heme-containing monooxygenases are located in the smooth endoplasmic reticulum of hepatocytes and catalyze various oxidative reactions, including hydroxylation and epoxidation. wfsahq.orgmdpi.com While often a detoxification pathway, the CYP450 system can also bioactivate certain innocuous chemicals into toxic metabolites. nih.govijmrhs.com
For unsaturated pyrrolizidine alkaloids, CYP450 enzymes, particularly subfamilies like CYP1A and CYP2E, are responsible for the critical bioactivation step. nih.gov They introduce a double bond into the pyrrolizidine nucleus, converting the alkaloid into a highly reactive electrophilic pyrrolic ester. This biotransformation is a prerequisite for the formation of the DNA and protein adducts that cause toxicity. The fate of a chemical is largely dependent on the specific cytochrome P450 profile at the time of exposure. nih.gov
| CYP450 Subfamily | Role in Bioactivation | Examples of Substrates |
|---|---|---|
| CYP1A | Major role in bioactivation | Polycyclic aromatic hydrocarbons, Aflatoxin B1 |
| CYP1B | Role in bioactivation | Aromatic amines, nitroaromatics |
| CYP2E | Role in bioactivation | Ethanol, Acetaminophen, Halogenated alkanes |
| CYP2B, CYP2C, CYP2D | Virtually no role in bioactivation | Various clinical drugs (primarily deactivation) |
Structure-Activity Relationship Studies for this compound Analogs at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to understand how the chemical structure of a compound influences its biological activity. rsc.orgnih.gov For pyrrolizidine alkaloids (PAs) based on the this compound skeleton, SAR studies have identified key structural features that are essential for their toxic effects. These studies often involve synthesizing and testing a series of analogs with systematic modifications to pinpoint the critical molecular requirements for activity. chemrxiv.orgrsc.org
The toxicity of PAs is highly dependent on the nature of the necine base and the ester side chains.
Unsaturation in the Necine Base: The presence of a C1-C2 double bond in the pyrrolizidine ring (as in retronecine-type alkaloids) is a primary requirement for hepatotoxicity. This feature allows for the metabolic activation by CYP450 enzymes to form the reactive electrophilic dehydro-pyrrolizidine derivatives. This compound itself is a saturated necine base and lacks this double bond, rendering it and its simple esters significantly less toxic than their unsaturated counterparts.
Esterification: The necine base must be esterified with at least one, and often two, necic acids at the C7 and/or C9 positions. The structure of these ester side chains, including branching and the presence of hydroxyl groups, significantly modulates the reactivity and toxicity of the resulting alkaloid.
Steric Factors: Modifications that introduce steric hindrance can impact the interaction of the molecule with the active site of metabolizing enzymes or target macromolecules, often leading to a loss of biological activity. rsc.org
These SAR findings underscore that while this compound forms the core of many PAs, its biological inactivity highlights the crucial role of specific functional groups (the double bond and ester chains) in mediating the molecular interactions that lead to cellular effects.
| Structural Feature | Impact on Biological Activity/Toxicity | Reason |
|---|---|---|
| Saturated Necine Base (e.g., this compound) | Low/No Toxicity | Cannot be bioactivated by CYP450 to form reactive electrophiles. |
| Unsaturated Necine Base (e.g., Retronecine) | High Toxicity | Allows for metabolic dehydrogenation to form reactive pyrrolic esters. |
| Esterification at C7/C9 | Essential for Toxicity | The ester groups are good leaving groups, facilitating the alkylation of nucleophiles by the pyrrolic system. |
| Free Base (Non-esterified) | Low/No Toxicity | Lacks the necessary leaving groups to act as an effective alkylating agent. |
Advanced Analytical Methodologies for Heliotridane Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors for Heliotridane Profiling (e.g., DAD, MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like pyrrolizidine (B1209537) alkaloids. When coupled with advanced detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it provides a powerful tool for the profiling and quantification of this compound-containing compounds. mjcce.org.mkmdpi.com
HPLC systems separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org For PA analysis, reverse-phase HPLC is commonly employed. The DAD allows for the simultaneous acquisition of UV-Vis spectra across a wide range of wavelengths, which aids in the preliminary identification of compound classes based on their chromophores. mjcce.org.mkresearchgate.net For instance, necine bases, the core structure of which includes this compound, may exhibit specific spectral characteristics.
Coupling HPLC with a Mass Spectrometer (HPLC-MS) significantly enhances analytical capabilities. wikipedia.org MS detectors provide information on the molecular weight and structure of the analytes. wikipedia.org Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that allows for the analysis of intact molecular ions, which is crucial for identifying specific PA structures, such as 7-angeloyl this compound. researchgate.netbg.ac.rs By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, researchers can achieve unambiguous identification and structural elucidation of this compound derivatives in complex mixtures. mjcce.org.mkresearchgate.net
Table 1: Typical HPLC Parameters for Pyrrolizidine Alkaloid (including this compound derivatives) Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 150 mm x 2.1 mm, 2.7 µm) | Separates compounds based on polarity. |
| Mobile Phase | Gradient of water (with formic acid/ammonium (B1175870) formate) and acetonitrile/methanol | Elutes compounds of varying polarities from the column. |
| Flow Rate | 0.2 - 0.5 mL/min | Maintains optimal separation efficiency. |
| DAD Wavelength | 200 - 400 nm | Detects chromophores in the PA structure. |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode | Provides molecular weight and structural information. mjcce.org.mk |
| MS Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Detects all ions within a range or targets specific known ions. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgfilab.fr While many PAs are not sufficiently volatile for direct GC analysis, certain this compound derivatives and the parent this compound itself can be analyzed using this method, often after a derivatization step to increase volatility and thermal stability. researchgate.net GC-MS is considered a "gold standard" for the identification of many organic compounds due to its high chromatographic resolution and the specificity of mass spectral data. wikipedia.org
In GC-MS, the sample is vaporized and separated in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which ionizes them (commonly through electron impact, EI) and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. wikipedia.org This mass spectrum serves as a "fingerprint" that can be compared against spectral libraries (like NIST/Wiley) for positive identification. mdpi.com GC-MS has been successfully used to monitor the yields of specific PAs, such as 7-angeloyl this compound, during the optimization of extraction procedures from plant materials. researchgate.net
Table 2: GC-MS Parameters for the Analysis of this compound Derivatives
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | Separates volatile compounds based on boiling point and polarity. notulaebotanicae.ro |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the sample through the column. notulaebotanicae.ro |
| Injector Temperature | ~280 °C | Ensures rapid vaporization of the sample. notulaebotanicae.ro |
| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C) | Separates a wide range of compounds with different volatilities. notulaebotanicae.ro |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. notulaebotanicae.ro |
| Mass Range | 40-550 m/z | Detects the molecular ion and characteristic fragments of the target analytes. notulaebotanicae.ro |
Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) in this compound Analysis
Beyond conventional HPLC and GC, other separation techniques like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer alternative and sometimes advantageous approaches for the analysis of alkaloids like this compound.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. longdom.org The technique requires minimal sample volume and provides rapid analysis times. longdom.org For basic compounds like alkaloids, which are protonated in acidic buffers, CE is particularly suitable. nih.govufmg.br Coupling CE with detectors like DAD or MS (CE-MS) allows for both quantification and structural identification. ufmg.br CE-MS combines the high separation efficiency of CE with the selective and sensitive detection of MS, making it a powerful tool for analyzing complex samples in pharmaceutical and clinical analysis. nih.govunl.edu
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC bridges the gap between GC and HPLC and is particularly useful for the analysis and purification of thermally labile and chiral molecules. wikipedia.orgnih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.com Since many alkaloids are chiral, SFC is an excellent technique for separating enantiomers, which can exhibit different biological activities. chromatographyonline.com Modern SFC systems can be coupled with MS detectors, providing a potent platform for the analysis of complex natural product extracts containing this compound and its stereoisomers. nih.govrsc.org
Table 3: Comparison of CE and SFC for Alkaloid Analysis
| Feature | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Separation Principle | Charge-to-size ratio in an electric field. longdom.org | Partitioning between a stationary phase and a supercritical fluid mobile phase. wikipedia.org |
| Key Advantage | High efficiency, rapid analysis, minimal sample volume. longdom.org | Fast separations, reduced organic solvent use, excellent for chiral separations. chromatographyonline.com |
| Typical Analytes | Charged molecules (ions), including protonated alkaloids. ufmg.br | Non-polar to moderately polar compounds, chiral molecules. wikipedia.org |
| Common Detector | UV-Vis (DAD), MS. ufmg.br | UV, MS. rsc.org |
| Application to this compound | Potentially high-resolution separation of this compound and its charged metabolites. | Separation of this compound-based stereoisomers and related PAs. |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis of this compound and Metabolites
For the detection of this compound and its metabolites at very low concentrations, highly sensitive and selective hyphenated techniques are required. uregina.ca Tandem mass spectrometry (MS/MS), coupled with either liquid or gas chromatography, provides the necessary performance for trace analysis. wikipedia.orgresearchgate.net
LC-MS/MS is a powerful technique for quantifying trace levels of compounds in complex biological and environmental matrices. wikipedia.org It involves the selection of a specific precursor ion (e.g., the molecular ion of a this compound metabolite) in the first mass spectrometer, which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to much lower detection limits. researchgate.net This method is indispensable for metabolomics and pharmacokinetic studies involving this compound. wikipedia.org
GC-MS/MS offers similar advantages of high sensitivity and specificity for volatile analytes. thermofisher.com It combines the high-resolution separation of gas chromatography with the specificity of tandem mass spectrometry. This is particularly useful for confirming the presence of trace contaminants in complex samples, such as pesticide residues or specific alkaloid profiles in food and environmental samples. thermofisher.com
Table 4: Advantages of Tandem MS for Trace this compound Analysis
| Technique | Key Advantage | Application in this compound Analysis |
|---|---|---|
| LC-MS/MS | High sensitivity and specificity; ideal for non-volatile and polar metabolites. wikipedia.org | Quantification of this compound metabolites in biological fluids (e.g., plasma, urine). |
| GC-MS/MS | Excellent specificity for volatile and semi-volatile compounds; reduces matrix interference. thermofisher.com | Confirmatory analysis of trace levels of volatile this compound derivatives in food or environmental samples. |
| High-Resolution MS (HRAM) | Provides highly accurate mass measurements, enabling confident identification of unknown compounds. thermofisher.comnih.gov | Discovery and identification of novel this compound metabolites without reference standards. |
Development of Immunochemical and Biosensor Assays for this compound Detection
While chromatographic methods are highly accurate, they often require sophisticated instrumentation and lengthy sample preparation. univr.it For rapid screening and point-of-care applications, immunochemical and biosensor-based assays present a promising alternative. univr.itimec-int.com
Immunochemical assays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and an antigen. univr.itcuni.cz To develop an immunoassay for this compound, antibodies that specifically recognize the this compound structure would need to be produced. clinicalgate.com These assays can be designed in a competitive format, where the sample this compound competes with a labeled version for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. Such assays are known for their high throughput and sensitivity. cuni.czelgalabwater.com
Biosensors are analytical devices that combine a biological recognition element (like an antibody or enzyme) with a physical transducer to generate a measurable signal. imec-int.commdpi.com Electrochemical biosensors, for example, can detect the binding of this compound to immobilized antibodies by measuring changes in current or potential. mdpi.comfrontiersin.org Optical biosensors might use surface plasmon resonance (SPR) to detect binding events in real-time. frontiersin.org These technologies offer the potential for developing portable, rapid, and low-cost devices for on-site detection of this compound and related PAs in various samples. frontiersin.org
Table 5: Emerging Detection Technologies for this compound
| Technology | Principle | Potential Advantage for this compound Detection |
|---|---|---|
| ELISA | Specific antigen-antibody binding with an enzymatic signal amplification. cuni.cz | High-throughput screening of many samples; high sensitivity. elgalabwater.com |
| Lateral Flow Assay | Immunochromatographic test providing a rapid, qualitative, or semi-quantitative result. elgalabwater.com | Rapid on-site testing, user-friendly, no instrumentation required. |
| Electrochemical Biosensor | Measures changes in electrical properties upon analyte binding to a bioreceptor. mdpi.com | High sensitivity, potential for miniaturization and portability. frontiersin.org |
| Optical Biosensor (e.g., SPR) | Detects changes in refractive index upon molecular binding to a sensor surface. frontiersin.org | Real-time, label-free detection of binding kinetics. |
Theoretical and Computational Studies of Heliotridane
Quantum Chemical Calculations for Heliotridane Conformation and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. ias.ac.inunipd.it These methods are used to determine stable conformations, electronic charge distributions, and other key molecular properties. nih.gov
Quantum mechanical models, such as Density Functional Theory (DFT) and Ab initio methods (like Hartree-Fock and Møller-Plesset perturbation theory), are employed to calculate the geometric and electronic properties of molecules. unipd.itnih.govuni-konstanz.de For a molecule like this compound, these calculations can predict its three-dimensional shape, bond lengths, bond angles, and the distribution of electrons. researchgate.net The choice of the theoretical level and basis set is crucial for the accuracy of these predictions. nih.gov For instance, calculations at the B3LYP/6-31G(2df,p) level are commonly used for organic molecules to obtain reliable geometries and energetic properties. nih.govuni-konstanz.de
The electronic structure of a molecule governs its reactivity and spectroscopic properties. nih.gov Quantum chemical methods can compute parameters such as molecular orbital energies (HOMO-LUMO gap), dipole moments, and atomic charges. uni-konstanz.denih.gov The molecular electrostatic potential (MEP) surface, for example, can be calculated to predict sites susceptible to electrophilic or nucleophilic attack. uctm.edu Analysis of the electron localization function (ELF) and Atoms in Molecules (AIM) theory can provide further insights into the nature of chemical bonds within the this compound structure. nih.gov
Table 1: Overview of Quantum Chemical Calculation Methods
| Method | Abbreviation | Typical Application | Information Obtained |
|---|---|---|---|
| Hartree-Fock | HF | Initial geometry optimization | Molecular orbitals, electronic energy nih.gov |
| Møller-Plesset Perturbation Theory | MP2 | Improving energy calculations by including electron correlation | More accurate total energies, correlation-corrected properties nih.gov |
| Density Functional Theory | DFT | Geometry optimization, electronic property calculations | Equilibrium geometries, vibrational frequencies, electronic charge distribution uni-konstanz.de |
| Configuration Interaction Singles | CIS | Calculation of excited electronic states | Excitation energies, understanding of UV-Vis spectra nih.gov |
Molecular Dynamics Simulations of this compound-Ligand Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed insight into the dynamic behavior of biomolecular systems, such as the interaction between a small molecule like this compound (as part of a larger alkaloid) and a biological receptor. nih.govresearchgate.net
An MD simulation begins with an initial set of atomic coordinates for the system (e.g., a this compound-containing alkaloid bound to a protein) and uses a force field to describe the potential energy and forces between atoms. nih.govresearchgate.net By solving Newton's equations of motion, the trajectory of each atom is calculated over a series of small time steps, revealing how the system evolves. researchgate.net These simulations can elucidate conformational changes in both the ligand and the receptor upon binding, identify key intermolecular interactions (like hydrogen bonds), and estimate the binding affinity. nih.govspringernature.com
The study of this compound-ligand interactions through MD simulations can help explain how pyrrolizidine (B1209537) alkaloids bind to their biological targets. researchgate.net For example, simulations can reveal allosteric pathways, where the binding of the ligand in one site affects the function of a distant site on the protein. nih.gov The results from MD simulations, often combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide quantitative estimates of binding free energies, which are crucial in understanding the strength of the interaction. nih.gov
Table 2: Key Steps in MD Simulation of Ligand-Receptor Interactions
| Step | Description | Purpose |
|---|---|---|
| System Preparation | Defining the initial atomic coordinates of the ligand and receptor, adding solvent (e.g., water) and ions. | To create a realistic model of the biological environment. researchgate.net |
| Energy Minimization | Optimizing the geometry of the system to remove steric clashes and unfavorable contacts. | To reach a low-energy starting conformation for the simulation. springernature.com |
| Equilibration | Gradually heating the system to the desired temperature and adjusting the pressure while restraining the protein and ligand. | To allow the solvent and ions to relax around the solute, ensuring stability. nih.gov |
| Production Run | Running the simulation for a desired length of time without restraints to collect atomic trajectories. | To observe the dynamic behavior of the system and collect data for analysis. researchgate.net |
| Trajectory Analysis | Analyzing the collected data to calculate properties like RMSD, interaction energies, and conformational changes. | To extract meaningful biological insights from the simulation. nih.govnih.gov |
Computational Prediction of this compound Reactivity and Metabolic Pathways
Computational chemistry offers a suite of tools to predict the chemical reactivity of molecules and to forecast their potential metabolic transformations. csmres.co.uk For a compound like this compound, these predictions are vital for understanding its biological activity and potential toxicity mechanisms, which are often linked to its metabolic activation. mdpi.com
Reactivity prediction often relies on concepts derived from quantum chemical calculations. researchgate.net Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into how this compound might participate in chemical reactions. nih.gov Other methods, such as the calculation of condensed Fukui functions, can pinpoint specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net More recently, machine learning models trained on large datasets of chemical reactions are being used to predict reaction outcomes with increasing accuracy. csmres.co.ukchemrxiv.org
Predicting metabolic pathways involves identifying the series of biochemical reactions a compound undergoes within a biological system. nih.gov Computational approaches for this task can include expert systems based on known biotransformation rules or machine learning models trained on extensive metabolic databases. nih.govnih.gov For this compound, a core structure of many toxic pyrrolizidine alkaloids, these tools can predict its transformation into reactive metabolites, such as dehydropyrrolizidine esters, which are often responsible for the observed toxicity. mdpi.comnih.gov These predictive models help to hypothesize the enzymes involved and the resulting metabolic products. mdpi.com
Table 3: Computational Models for Predicting Reactivity and Metabolism
| Model/Method | Principle | Predicted Property for this compound |
|---|---|---|
| Frontier Molecular Orbital (FMO) Theory | Analyzes the energy and shape of HOMO and LUMO to predict reaction feasibility. nih.gov | General reactivity in cycloadditions or with electrophiles/nucleophiles. |
| Condensed Fukui Functions | Uses changes in electron density to identify the most reactive atomic sites. researchgate.net | Specific atoms likely to undergo oxidation or other transformations. |
| Machine Learning (Reactivity) | Trains algorithms on known reaction data to predict the products of new reactions. chemrxiv.org | Potential outcomes of reactions with specific reagents. |
| Metabolic Pathway Prediction Models | Uses databases of known metabolic reactions and machine learning to predict biotransformations. nih.govnih.gov | Likely metabolic products and the enzymes involved in this compound's biotransformation. |
Chemoinformatic Analysis of this compound and Pyrrolizidine Alkaloid Databases
Chemoinformatics applies computational methods to analyze large datasets of chemical information, enabling researchers to explore chemical space and identify structure-property relationships. nih.gov this compound is a substructure of hundreds of pyrrolizidine alkaloids (PAs), a large and diverse class of natural toxins. phytolab.comresearchgate.net Chemoinformatic analysis of PA databases is therefore essential for classifying these compounds and understanding their biological activities.
Large chemical databases such as PubChem, ChEMBL, and ZINC contain information on the structures and properties of numerous PAs. researchgate.net Chemoinformatic tools are used to search and filter these databases, comparing the physicochemical and structural properties of PAs with other natural products or synthetic drugs. researchgate.net Such analyses often reveal that natural products like PAs occupy different regions of chemical space compared to synthetic molecules. researchgate.net
For the pyrrolizidine alkaloid class, chemoinformatic approaches can be used for target identification. researchgate.net By applying machine learning algorithms that correlate structural similarity with biological targets, researchers can generate hypotheses about the proteins that PAs might interact with. researchgate.net For instance, a computational analysis of over 200 PAs predicted the muscarinic acetylcholine (B1216132) receptor M1 as a likely target, a finding that helps to explain the neurotoxic effects observed for some of these compounds. researchgate.net This type of analysis is crucial for understanding the broader toxicological profile of alkaloids based on the this compound scaffold.
Table 4: Applications of Chemoinformatics in Pyrrolizidine Alkaloid Research
| Application | Description | Example for PAs |
|---|---|---|
| Database Mining & Curation | Collecting, standardizing, and analyzing data from large chemical libraries. researchgate.net | Identifying all known PAs containing the this compound core from databases like PubChem. |
| Chemical Space Analysis | Comparing the structural and physicochemical properties of a set of molecules against a reference set. researchgate.net | Evaluating the "drug-likeness" or "lead-likeness" of different PA derivatives. nih.gov |
| Target Prediction | Using computational models to predict the biological targets of small molecules based on their structure. researchgate.net | Identifying potential protein targets for PAs to explain their toxicological effects. researchgate.net |
| Structure-Activity Relationship (SAR) | Identifying chemical features that are responsible for a molecule's biological activity. | Correlating different esterification patterns on the this compound scaffold with varying levels of toxicity. phytolab.comnih.gov |
Conclusion and Future Research Directions in Heliotridane Chemistry
Synthesis and Biosynthesis of Heliotridane: Current Challenges and Opportunities
The construction of the pyrrolizidine (B1209537) nucleus, the bicyclic core of this compound, remains a central theme in synthetic organic chemistry.
Opportunities in Synthesis: Despite the challenges, significant opportunities lie in the development of novel and more efficient synthetic methodologies. tugraz.at Modern organic chemistry offers a toolkit of powerful reactions that are being applied to this problem. Researchers are exploring new strategies, including:
Catalytic Methodologies: The development of new catalytic systems, such as those using phosphine (B1218219) organocatalysis or transition metals, presents a major opportunity to streamline the synthesis of the pyrrolizidine core. ucla.edu
Novel Cyclizations: Innovative approaches like the synthesis of (±)-heliotridane via sequential hydrogen atom abstraction and cyclization are being developed to create the bicyclic system with high stereoselectivity.
Domino Reactions: The design of domino or cascade reactions, where multiple bonds are formed in a single operation, offers a pathway to increase synthetic efficiency and reduce step counts, as seen in the chemoselective synthesis of fused tricyclic systems. researchgate.netacs.org
Biosynthesis: Understanding the natural production of this compound in plants offers biomimetic inspiration for synthetic chemists. Biosynthetic studies on related pyrrolizidine bases have shown that the pathway likely involves a symmetrical intermediate derived from amino acids like ornithine. This knowledge of natural biosynthetic pathways can inspire more efficient and "green" synthetic strategies. However, fully elucidating the enzymatic machinery and regulatory networks controlling this compound biosynthesis in various plant species remains a significant challenge and a key area for future research. nih.gov
Advances in this compound's Mechanistic Biology and Molecular Pharmacology
While this compound itself is a saturated necine base, its structural motif is central to the bioactivity of a large family of toxic pyrrolizidine alkaloids (PAs). The significant biological effects are primarily associated with the 1,2-unsaturated esters of the this compound skeleton.
The primary mechanism of toxicity involves metabolic activation in the liver. Cytochrome P450 enzymes convert the unsaturated PAs into highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
Future advances in understanding this compound's role in molecular pharmacology will likely focus on:
Target Identification: Moving beyond general mechanisms to identify the specific protein and nucleic acid targets of reactive PA metabolites.
Signaling Pathway Analysis: Elucidating how the binding of these alkaloids to cellular targets disrupts critical signaling pathways, leading to observed toxic effects. inventi.innih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core and its ester side chains to understand how structural changes affect metabolic activation and target binding. This could lead to the design of non-toxic derivatives with potential therapeutic applications. nih.gov
Receptor Modulation: Investigating whether this compound-based structures can act as modulators for specific G protein-coupled receptors (GPCRs) or other cell surface receptors, potentially opening up new, non-toxicological pharmacological applications. nih.gov
Innovations in Analytical and Computational Approaches for this compound Research
Advances in analytical and computational tools are revolutionizing the study of this compound and its parent alkaloids, enabling more sensitive detection and deeper mechanistic insights. bham.ac.uk
Innovations in Analytical Chemistry: The need to detect trace amounts of PAs in complex matrices like food, herbal medicines, and biological samples has driven significant innovation. walshmedicalmedia.com Key techniques include next-generation mass spectrometry and miniaturized systems. solubilityofthings.com Modern analytical workflows often combine powerful separation techniques with highly sensitive detectors. mdpi.com
Interactive Table: Modern Analytical Techniques in this compound Research
| Technique | Abbreviation | Application | Key Advantages |
| Gas Chromatography | GC | Separation of volatile compounds. | High resolution for complex mixtures. |
| High-Performance Liquid Chromatography | HPLC | Separation of non-volatile compounds. | Versatile, widely applicable to various PAs. |
| Mass Spectrometry | MS | Detection and structural elucidation. | High sensitivity and specificity; molecular weight and fragmentation data. |
| Tandem Mass Spectrometry | MS/MS | Targeted quantification and identification. | Enhanced selectivity and signal-to-noise ratio. |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement. | Unambiguous elemental composition determination. |
| Nuclear Magnetic Resonance | NMR | Definitive structure determination. | Provides detailed information on molecular structure and stereochemistry. |
| Microfluidics | High-throughput screening and analysis. | Reduces sample and reagent consumption; enables rapid analysis. walshmedicalmedia.com |
Innovations in Computational Chemistry: Computational methods are increasingly used to complement experimental work, offering insights that are difficult to obtain from wet-lab experiments alone. researchgate.net
Conformational Analysis: Predicting the stable three-dimensional structures of this compound and its derivatives, which is crucial for understanding their interaction with biological targets.
Docking and Molecular Dynamics: Simulating how this compound-containing alkaloids bind to the active sites of enzymes or receptors. This can help predict bioactivity and guide the design of new molecules.
Predictive Toxicology: Using machine learning and AI models to analyze large datasets and predict the potential toxicity of uncharacterized PAs based on their structure. researchgate.netnumberanalytics.com
Emerging Research Areas and Unexplored Aspects of this compound Chemistry
The field of this compound chemistry is expanding into new and exciting territories.
Synthesis of Modified Analogs: A significant emerging area is the synthesis of chemically modified this compound structures. For example, the creation of trifluorinated this compound represents a novel strategy to produce analogs with potentially altered metabolic stability, bioavailability, and biological activity. nih.gov These modified compounds can serve as valuable tools for probing biological systems or as leads for new therapeutics.
Catalyst Development: The quest for more efficient and sustainable chemical processes is driving research into new catalytic methods. inorganic-chemistry-and-catalysis.eu This includes the development of novel transition metal complexes and organocatalysts specifically designed for the stereoselective synthesis of the pyrrolizidine scaffold. tugraz.atucla.edu
Microbiome Interactions: An almost entirely unexplored aspect is the interaction between this compound-containing PAs and the gut microbiome. Investigating how gut bacteria metabolize these alkaloids could reveal new pathways for detoxification or, conversely, for toxic activation, adding another layer of complexity to their in-vivo effects.
New Therapeutic Applications: While the toxicity of many PAs is well-known, there is an opportunity to explore the this compound scaffold for therapeutic purposes. By eliminating the structural features responsible for toxicity and introducing new functional groups, it may be possible to develop derivatives with beneficial biological activities, such as anti-inflammatory or anticancer properties. researchgate.net
Prospects for Interdisciplinary Research Involving this compound
The complexity of this compound chemistry and biology necessitates a collaborative, interdisciplinary approach to unlock its secrets. rsc.org Future breakthroughs will likely emerge from the intersection of traditionally separate fields.
Chemistry and Food Safety: A critical collaboration exists between synthetic organic chemists and analytical chemists to address the global challenge of PA contamination in the food supply. Synthetic chemists are working to create pure analytical standards for the hundreds of known PAs, which are essential for analytical chemists to develop and validate accurate methods for detecting and quantifying these toxins in food products.
Chemical Biology: The synthesis of "tool compounds"—this compound derivatives that are labeled with fluorescent tags or equipped with reactive groups—provides molecular probes for cell biologists. tugraz.at These tools can be used to visualize where the alkaloids accumulate in cells, identify their binding partners, and unravel their mechanisms of action at a molecular level.
Computational and Experimental Synergy: The integration of computational chemistry with experimental work is a powerful paradigm. Computational models can predict the biological activity or toxicity of new this compound derivatives, allowing experimental chemists and biologists to prioritize which compounds to synthesize and test, thereby accelerating the research and development cycle.
Materials Science and Environmental Chemistry: There is potential for collaboration between materials scientists and environmental chemists to develop novel materials, such as highly selective polymers or sorbents, designed to bind and remove PA contaminants from food, animal feed, or water sources.
By fostering these interdisciplinary collaborations, the scientific community can address the multifaceted challenges and opportunities presented by this compound, from ensuring food safety to potentially discovering new therapeutic agents.
Q & A
Q. What are the established synthetic routes for Heliotridane, and what methodological considerations are critical for reproducibility?
this compound, a pyrrolizidine alkaloid, is synthesized via radical cyclization or organometallic strategies. Key methods include:
- Radical cyclization : Lathbury et al. (1988) used a tin-mediated radical cascade to form the bicyclic core .
- Zinc-mediated homologation : Marcinkowski (2011) achieved homologation with Zn reagents, though yields were modest (35–40%) .
- Enantiocontrol : Robertson et al. (1996) resolved stereochemistry via chiral auxiliaries, emphasizing purity validation through HPLC .
Q. Reproducibility Guidelines :
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Primary Methods :
- Purity Assessment :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields across this compound studies?
Discrepancies often arise from:
Q. Mitigation Strategies :
Q. What computational or experimental approaches elucidate this compound’s reaction mechanisms?
- DFT Calculations : Model transition states for radical cyclization (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- Isotopic Labeling : Use ¹⁸O tracing to track oxygen incorporation in dihydroxythis compound derivatives .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .
Q. How can stereochemical control be optimized during this compound synthesis?
Q. What strategies address inconsistencies in toxicity data for this compound derivatives?
Q. How should researchers design experiments for scalable this compound synthesis?
-
Process Parameters :
Factor Optimization Target Solvent Replace THF with 2-MeTHF for greener processing Catalyst Recycling Test immobilized Sn catalysts for radical cyclization
Methodological Resources
- Synthesis Protocols : Refer to Robertson et al. (1996) for step-by-step radical cyclization .
- Data Validation : Follow Beilstein Journal guidelines for NMR referencing and reproducibility checks .
Note: Avoid non-peer-reviewed sources (e.g., commercial databases). Prioritize protocols from Tetrahedron or Organic Letters for mechanistic rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
